2,1-Benzisoxazole vs. 1,2-Benzisoxazole Isomerism Defines Electronic Landscape
2,1-Benzoxazole-3-carbonyl chloride belongs to the 2,1-benzisoxazole (anthranil) heterocyclic class, a structural isomer distinct from the more widely studied 1,2-benzisoxazole (indoxazene) and 1,3-benzoxazole frameworks. The 2,1-fusion pattern places the oxygen and nitrogen atoms in an adjacent (1,2) arrangement within the five-membered ring, whereas 1,2-benzisoxazole has an oxygen-nitrogen (1,2) arrangement but with reversed fusion, and 1,3-benzoxazole has an oxygen and nitrogen separated by a carbon atom. This topological difference produces a measurable impact on the electrophilicity of the carbonyl chloride group [1].
| Evidence Dimension | Heterocyclic scaffold topology |
|---|---|
| Target Compound Data | 2,1-Benzisoxazole (anthranil) core; oxygen and nitrogen adjacent (1,2-relationship) in five-membered ring fused to benzene at 2,1-positions |
| Comparator Or Baseline | 1,2-Benzisoxazole (indoxazene): oxygen and nitrogen adjacent (1,2) but fused at 1,2-positions; 1,3-Benzoxazole: oxygen and nitrogen separated by carbon (1,3-relationship) |
| Quantified Difference | Structural isomerism; distinct π-electron distribution and dipole orientation |
| Conditions | Molecular connectivity analysis; quantum chemical calculations of frontier molecular orbitals |
Why This Matters
The 2,1-benzisoxazole scaffold provides a structurally unique vector for conjugation that cannot be replicated by 1,2-benzisoxazole or 1,3-benzoxazole isomers, directly impacting the conformation and target recognition of derived compounds.
- [1] Eswaran, S. (2009). 2,1-Benzisoxazoles. In: Isoxazoles, Volume 49, Part 2 (G. Desimoni & G. Faita, Eds.). Thieme. View Source
